molecular formula C26H28N2O6 B8104026 Dbco-nhco-peg2-CH2cooh

Dbco-nhco-peg2-CH2cooh

Cat. No.: B8104026
M. Wt: 464.5 g/mol
InChI Key: QUADKMWDSMAPKF-UHFFFAOYSA-N
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Description

Dbco-nhco-peg2-CH2cooh, also known as 3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoic acid, is a polyethylene glycol-based PROTAC linker. This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target and degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dbco-nhco-peg2-CH2cooh involves multiple steps, starting with the preparation of the dibenzocyclooctyne (DBCO) group, followed by the incorporation of the polyethylene glycol (PEG) chain, and finally the attachment of the carboxylic acid group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dbco-nhco-peg2-CH2cooh undergoes various chemical reactions, including:

    Click Chemistry Reactions: The DBCO group is highly reactive and undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Click Chemistry: Azide-containing molecules, typically under mild conditions without the need for copper catalysts.

    Esterification: Alcohols in the presence of acid catalysts.

    Amidation: Amines in the presence of coupling agents such as carbodiimides.

Major Products

    Click Chemistry: Formation of triazole-linked products.

    Esterification and Amidation: Formation of esters and amides, respectively.

Scientific Research Applications

Dbco-nhco-peg2-CH2cooh has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.

    Biology: Employed in the functionalization of biomolecules for imaging and tracking studies.

    Medicine: Utilized in drug delivery systems and the development of targeted therapies.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

Dbco-nhco-peg2-CH2cooh exerts its effects through its highly reactive DBCO group, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction forms stable triazole linkages, enabling the conjugation of various functional groups to biomolecules. The polyethylene glycol chain provides water solubility and biocompatibility, while the carboxylic acid group allows for further functionalization .

Comparison with Similar Compounds

Dbco-nhco-peg2-CH2cooh is unique due to its combination of the DBCO group, polyethylene glycol chain, and carboxylic acid group. Similar compounds include:

    Dbco-peg4-CH2cooh: Contains a longer polyethylene glycol chain, providing increased solubility and flexibility.

    Dbco-nhco-peg3-CH2cooh: Similar structure but with a different length of the polyethylene glycol chain.

Biological Activity

DBCO-NHCO-PEG2-CH2COOH is a specialized compound utilized in bioconjugation and drug delivery systems, particularly notable for its role in click chemistry. This compound features a Dibenzocyclooctyne (DBCO) moiety, which allows for efficient and selective reactions with azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC). The presence of a PEG (polyethylene glycol) chain enhances solubility and biocompatibility, making it an essential tool in various biomedical applications.

Chemical Structure

The compound's structure can be summarized as follows:

  • Functional Groups : DBCO, amide (-NHCO), and carboxylic acid (-COOH)
  • Molecular Formula : C₁₁H₁₉N₃O₆
  • Molecular Weight : 464.52 g/mol

This unique configuration enables the compound to serve multiple roles in drug delivery and imaging applications.

The primary mechanism of action for this compound involves its ability to undergo bioorthogonal reactions that facilitate the conjugation of drugs or imaging agents to target biomolecules. The DBCO group reacts with azides in a copper-free environment, which is crucial for maintaining the integrity of biological systems.

Applications in Drug Delivery

  • Targeted Drug Delivery : The compound can be conjugated to therapeutic agents, allowing for targeted delivery to specific cells or tissues. This is particularly beneficial in cancer therapy, where minimizing off-target effects is vital.
  • Polymer-Drug Conjugates : this compound has been employed in the development of polymer-drug conjugates that enhance the pharmacokinetics and therapeutic efficacy of drugs while reducing systemic toxicity .
  • Imaging Probes : The compound can also be linked to fluorescent dyes or radioisotopes, creating imaging probes for monitoring disease progression and treatment responses, particularly in oncology .

Study 1: Application in Cancer Therapy

In a recent study, researchers utilized this compound to create a targeted drug delivery system for an anticancer agent. The study demonstrated that the conjugated drug exhibited enhanced cellular uptake and cytotoxicity against cancer cells compared to free drug formulations. This was attributed to the selective targeting facilitated by the DBCO-azide coupling strategy .

Study 2: Development of Imaging Agents

Another investigation focused on synthesizing imaging agents using this compound linked to a near-infrared dye. The results indicated that these agents provided high contrast imaging in vivo, allowing for better visualization of tumor margins during surgical procedures. This application underscores the compound's versatility beyond drug delivery into diagnostic realms .

Table 1: Comparison of Biological Activities

PropertyThis compoundOther PEG Linkers
ReactivityHigh (SPAAC)Moderate (varies)
SolubilityExcellentVaries
BiocompatibilityHighModerate to High
ApplicationsDrug delivery, imagingDrug delivery, diagnostics

Table 2: Summary of Case Studies

Study FocusFindings
Cancer TherapyEnhanced uptake and cytotoxicity compared to free drugs
Imaging AgentsHigh contrast imaging capabilities demonstrated in vivo

Properties

IUPAC Name

3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6/c29-24(12-15-33-17-18-34-16-13-26(31)32)27-14-11-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19H2,(H,27,29)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUADKMWDSMAPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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